molecular formula C17H19N3O B12795062 N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 132686-79-4

N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12795062
CAS No.: 132686-79-4
M. Wt: 281.35 g/mol
InChI Key: AVXBKVJHVBCJBB-UHFFFAOYSA-N
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Description

N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrido-benzodiazepine core with butyl and methyl substituents. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido-Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the pyrido-benzodiazepine skeleton. Reagents such as phosphorus oxychloride (POCl3) and bases like sodium hydride (NaH) are often used.

    Introduction of Substituents: The butyl and methyl groups are introduced through alkylation reactions. Alkyl halides such as butyl bromide and methyl iodide are commonly used in the presence of strong bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms, such as alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl positions, using reagents like sodium azide (NaN3) or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaN3 in DMF (dimethylformamide).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with the central nervous system. It is believed to modulate the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA), by binding to benzodiazepine receptors. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

132686-79-4

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

11-butyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C17H19N3O/c1-3-4-12-20-15-10-6-5-9-14(15)19(2)17(21)13-8-7-11-18-16(13)20/h5-11H,3-4,12H2,1-2H3

InChI Key

AVXBKVJHVBCJBB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

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